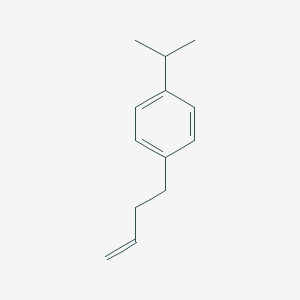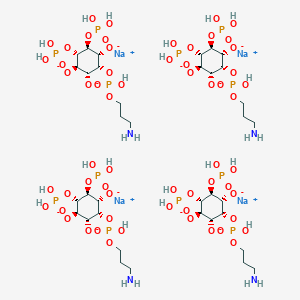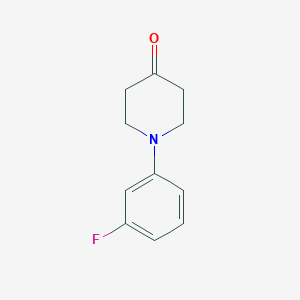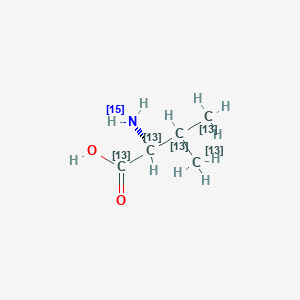
5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate, commonly known as ATP-Azide, is a modified form of adenosine triphosphate (ATP) that has been widely used in scientific research. This modified nucleotide has a photo-reactive azide group attached to its phenacyl thioether moiety, which allows it to be used as a tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide involves the photochemical reaction of the azide group with nearby biomolecules, such as proteins or nucleic acids. Upon exposure to light, the azide group undergoes a cycloaddition reaction with the nearby biomolecule, forming a covalent bond. This covalent bond can then be used to study the interaction between this compound and the biomolecule of interest.
Biochemical and physiological effects:
This compound-Azide has been shown to have minimal biochemical and physiological effects on cells and tissues. Its modification of this compound does not significantly alter the function of this compound in biological systems, and it has been shown to be non-toxic and non-immunogenic.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide in lab experiments include its ability to selectively label biomolecules with minimal interference to their function, its photo-reactive nature, and its ease of use. However, the limitations of using this compound-Azide include its relatively high cost, its potential for non-specific labeling, and the need for specialized equipment for photo-activation.
Orientations Futures
There are several potential future directions for the use of 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide in scientific research. These include the development of new labeling techniques using this compound-Azide, the use of this compound-Azide in the study of this compound-dependent processes in living cells, and the development of new photo-reactive nucleotides for use in biological systems.
In conclusion, this compound-Azide is a modified form of this compound that has been widely used in scientific research as a tool for studying various biological processes. Its photo-reactive azide group allows it to be used in a range of applications, and its minimal biochemical and physiological effects make it a useful tool in lab experiments. With ongoing research and development, this compound-Azide has the potential to be used in new and innovative ways in the study of biological systems.
Méthodes De Synthèse
The synthesis of 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide involves the modification of this compound by attaching an azide group to its phenacyl thioether moiety. This modification can be achieved using various chemical methods, including the use of azide-containing reagents and catalysts. The resulting this compound-Azide can then be purified using chromatography techniques to obtain a pure sample.
Applications De Recherche Scientifique
5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide has been widely used in scientific research as a tool for studying various biological processes. Its photo-reactive azide group allows it to be used in a range of applications, including protein labeling, protein-protein interaction studies, and nucleic acid labeling. This compound-Azide has also been used in the study of this compound-dependent processes, such as 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphatease activity and this compound-dependent transport.
Propriétés
Numéro CAS |
149891-83-8 |
|---|---|
Formule moléculaire |
C17H21N6O15P3S |
Poids moléculaire |
674.4 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-[4-amino-5-[2-(4-azidophenyl)-2-oxoethyl]sulfanyl-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C17H21N6O15P3S/c18-15-12(42-7-10(24)8-1-3-9(4-2-8)21-22-19)5-23(17(27)20-15)16-14(26)13(25)11(36-16)6-35-40(31,32)38-41(33,34)37-39(28,29)30/h1-5,11,13-14,16,25-26H,6-7H2,(H,31,32)(H,33,34)(H2,18,20,27)(H2,28,29,30)/t11-,13-,14-,16-/m1/s1 |
Clé InChI |
GFOKTJKDALJCDV-XKVFNRALSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)CSC2=CN(C(=O)N=C2N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-] |
SMILES |
C1=CC(=CC=C1C(=O)CSC2=CN(C(=O)N=C2N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-] |
SMILES canonique |
C1=CC(=CC=C1C(=O)CSC2=CN(C(=O)N=C2N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-] |
Synonymes |
5-((4-azidophenacyl)thio)cytidine-5'-triphosphate 5-APAS-CTP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



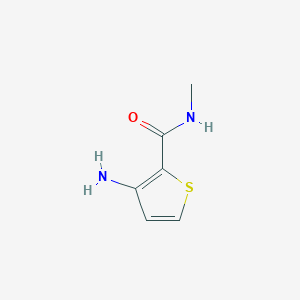


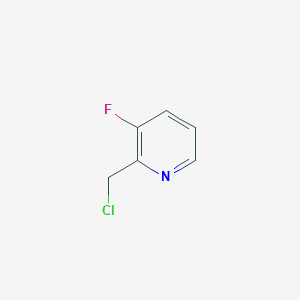
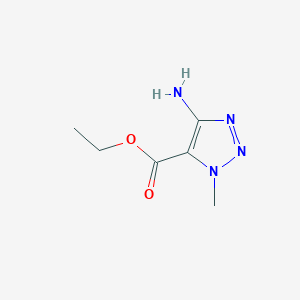
![2-(cyclopentylmethyl)-1H-benzo[d]imidazole](/img/structure/B136299.png)

![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium bromide](/img/structure/B136304.png)


